N-[3-(butyrylamino)phenyl]nicotinamide
説明
"N-[3-(butyrylamino)phenyl]nicotinamide" is a nicotinamide derivative featuring a phenyl ring substituted with a butyrylamino group at the meta position. These compounds often exhibit varied biological activities depending on the substituents on the phenyl ring, making comparative analysis critical for understanding structure-activity relationships (SAR) .
特性
IUPAC Name |
N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-5-15(20)18-13-7-3-8-14(10-13)19-16(21)12-6-4-9-17-11-12/h3-4,6-11H,2,5H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUAIYMVFBSGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Conformational and Structural Parameters
Key Insight : The dihedral angle between aromatic rings is highly sensitive to substituent polarity and steric bulk. Hydrophilic groups (e.g., -OH) promote planarity, while hydrophobic groups (e.g., -CH₃, -CF₃) disrupt it .
Anticancer Activity
- TPIN (N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide derivative) :
- N-(3-Hydroxyphenyl)nicotinamide :
Table 2: Comparative Bioactivity Profiles
| Compound | Target Pathway | Key Effects | Cell Line Data (IC₅₀) |
|---|---|---|---|
| TPIN | Akt/mTOR, cytoskeleton | Apoptosis induction, cell cycle arrest | DU145: 5.9 µM; PC3: 10.2 µM |
| N-Phenylnicotinamide | Not reported | Limited activity data | N/A |
| N-(3-(CF₃)phenyl)nicotinamide | Not reported | Potential metabolic stability | N/A |
Key Insight : Substituents like tetrazole (in TPIN) enhance anticancer efficacy by modulating cytoskeletal proteins and kinase pathways, whereas unsubstituted analogs show weaker activity .
Physicochemical Properties
Table 3: Physical and Chemical Properties
*Note: TPIN’s molecular weight is inferred from its isonicotinamide structure.
Key Insight : Bulky substituents (e.g., benzylcarbamoyl) reduce solubility, while polar groups (e.g., -CF₃) improve metabolic stability without drastically affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
